

Advanced Application Note: Enantioselective Architectures using (R)-Cyclohex-3-enylamine HCl

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Compound of Interest

Compound Name:	(R)-Cyclohex-3-enylamine hydrochloride
CAS No.:	1350767-92-8
Cat. No.:	B2839950

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Abstract & Strategic Utility

(R)-Cyclohex-3-enylamine hydrochloride (CAS: 93103-97-2 for generic/racemate context) represents a high-value "chiral pool" scaffold in modern medicinal chemistry. Its utility stems from its bifunctional nature: it possesses a reactive alkene (C3–C4) and a chiral amine center (C1).

Unlike flat aromatic amines, this scaffold offers three-dimensional saturation (F_{sp^3})—a critical parameter in improving the solubility and metabolic stability of drug candidates. The (R)-configuration at C1 serves as an internal chiral auxiliary, exerting powerful diastereomeric control over downstream functionalizations of the alkene, such as iodocyclization or epoxidation.

This application note details three validated workflows:

- Preparation: Enzymatic Kinetic Resolution (EKR) to ensure >99% ee.

- Core Application: Diastereoselective Iodocyclization to access bicyclic isoquinuclidines.
- Expansion: Ugi-4-Component Reaction for chiral peptidomimetic libraries.

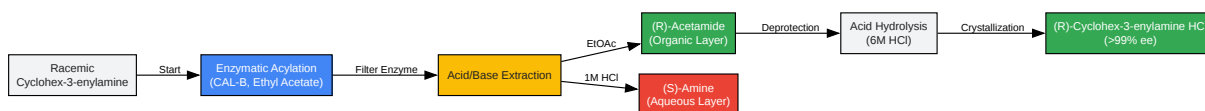
Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Isolation of high-purity (R)-Cyclohex-3-enylamine from racemic mixtures using *Candida antarctica* Lipase B (CAL-B).

Mechanistic Insight

Lipases, particularly CAL-B (immobilized as Novozym 435), exhibit high enantioselectivity toward cyclic amines. The enzyme follows the Kazlauskas Rule, typically favoring the acylation of the (R)-enantiomer in organic solvents. This process converts the (R)-amine into an amide (separable), leaving the (S)-amine unreacted.

Experimental Workflow (DOT Visualization)



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Caption: Kinetic resolution workflow separating (R)-amide and (S)-amine via phase partitioning.

Step-by-Step Methodology

- Reaction Setup:
 - Dissolve racemic cyclohex-3-enylamine (10 mmol) in anhydrous MTBE or Ethyl Acetate (50 mL).
 - Add Novozym 435 (200 mg, 20 wt% loading).
 - Add Ethyl Acetate (5 equiv) as both solvent and acyl donor.

- Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours.
- Monitoring:
 - Monitor conversion via Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/iPrOH/DEA). Target 50% conversion.
- Workup & Separation:
 - Filter off the enzyme (recyclable).
 - Wash the organic filtrate with 1M HCl (3 x 20 mL).
 - Aqueous Layer:[1] Contains unreacted (S)-amine.
 - Organic Layer:[2][3][4] Contains (R)-N-acetyl-cyclohex-3-enylamine.
- Hydrolysis to (R)-Amine HCl:
 - Concentrate the organic layer.[2] Reflux the residue in 6M HCl (20 mL) for 12 hours.
 - Evaporate to dryness and recrystallize from EtOH/Et₂O to yield **(R)-Cyclohex-3-enylamine hydrochloride**.

Protocol B: Diastereoselective Iodocyclization

Objective: Synthesis of chiral bicyclic scaffolds (e.g., 7-azabicyclo[2.2.1]heptane derivatives) leveraging the C1-chiral center.

Mechanistic Insight

The (R)-configuration at C1 directs the approach of the electrophilic iodine species to the alkene at C3–C4. By protecting the nitrogen with a carbamate (Boc), the nitrogen acts as an internal nucleophile.[5] The reaction proceeds via a trans-diaxial opening of the iodonium intermediate, forming a bicyclic system with high diastereoselectivity (dr > 20:1).

Reaction Data Summary

Parameter	Condition	Outcome
Substrate	(R)-N-Boc-cyclohex-3-enylamine	Protected precursor
Reagent	Iodine () /	Electrophile source
Solvent	Acetonitrile ()	Promotes polar mechanism
Temp/Time	0°C to RT, 4 hours	Kinetic control
Yield	82-88%	Isolated yield
Selectivity	>95% de	Controlled by C1 chirality

Experimental Protocol

- Protection:
 - React (R)-Cyclohex-3-enylamine HCl (5 mmol) with (1.1 equiv) and (2.5 equiv) in DCM. Isolate the N-Boc intermediate.
- Cyclization:
 - Dissolve N-Boc-amine (1.0 equiv) in acetonitrile (0.1 M).
 - Add (3.0 equiv). Cool to 0°C.
 - Add (2.5 equiv) portion-wise. Protect from light.
 - Stir at 0°C for 1 hour, then warm to RT for 3 hours.

- Quench & Purification:
 - Quench with saturated aqueous (sodium thiosulfate) to remove excess iodine.
 - Extract with EtOAc. Dry over .
 - Purify via flash chromatography (Hexane/EtOAc).
- Result:
 - Formation of the iodinated bicyclic carbamate, a precursor to isoquinuclidines.

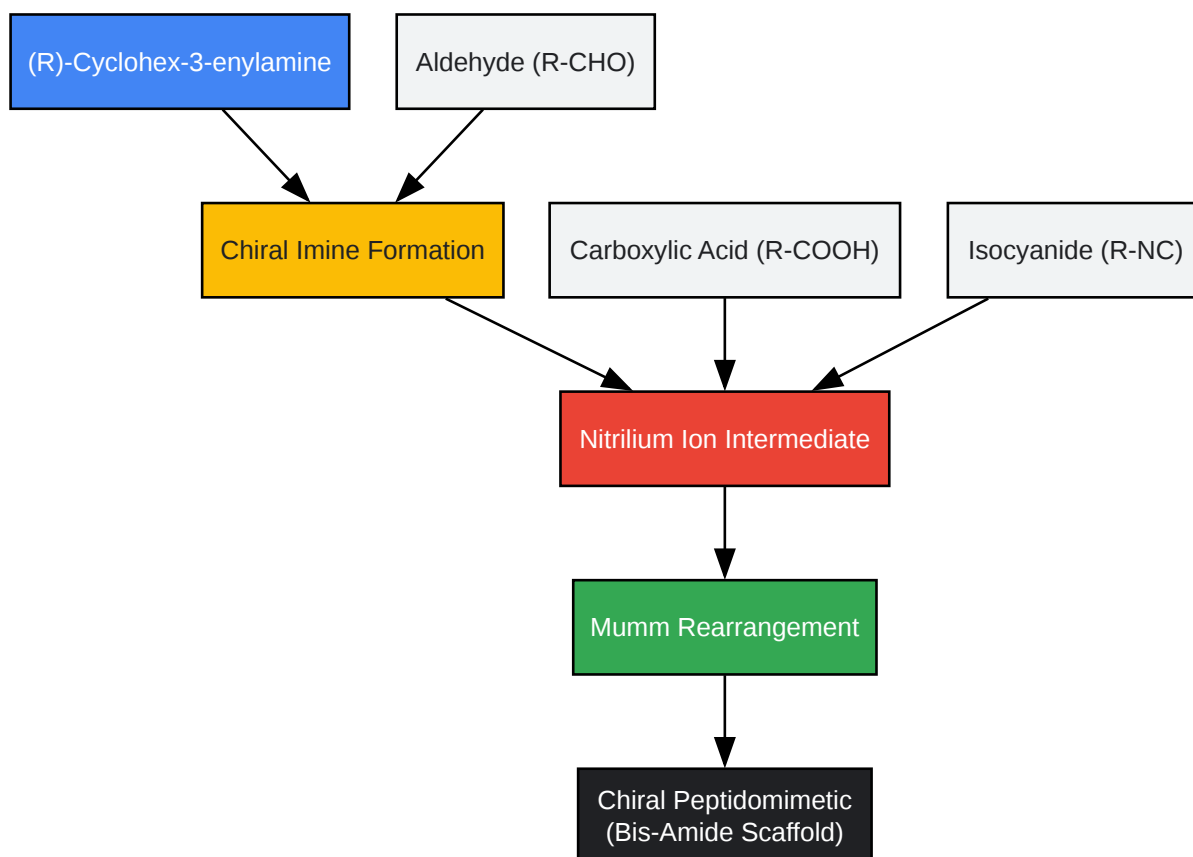
Protocol C: Ugi-4-Component Reaction (Ugi-4CR)

Objective: Combinatorial synthesis of chiral peptidomimetics.

Mechanistic Insight

(R)-Cyclohex-3-enylamine acts as the amine component in the Ugi reaction. Its alkene handle remains intact, allowing for "post-condensation modifications" (e.g., Ring-Closing Metathesis or hydrogenation). The chiral center at C1 induces diastereoselectivity if a chiral aldehyde or isocyanide is used, but primarily serves to install a fixed chiral point in the peptidomimetic backbone.

Pathway Visualization (DOT)



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Caption: Ugi-4CR pathway assembling complex scaffolds around the chiral amine core.

Experimental Protocol

- Reagent Mixing:
 - In a vial, combine (R)-Cyclohex-3-enylamine (1.0 mmol) and the chosen aldehyde (1.0 mmol) in Methanol (2 mL).
 - Stir for 30 minutes to pre-form the imine (often visible by slight color change).
- Component Addition:
 - Add the carboxylic acid (1.0 mmol) and isocyanide (1.0 mmol) sequentially.
- Reaction:

- Stir at ambient temperature for 24 hours.
- Note: Methanol is the preferred solvent for Ugi reactions due to hydrogen bonding stabilization of the transition state.
- Workup:
 - Evaporate solvent.
 - Dissolve residue in DCM and wash with saturated and brine.
 - Purify via automated flash chromatography.

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